REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].[OH2:7].[P:8](=[O:22])([S:15][CH2:16][S:17][C:18]([CH3:21])([CH3:20])[CH3:19])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11].CO>C(Cl)Cl>[P:8](=[O:22])([S:15][CH2:16][S:17]([C:18]([CH3:20])([CH3:19])[CH3:21])=[O:7])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)(SCSC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture, in an ice bath contained in an insulated bucket
|
Type
|
CUSTOM
|
Details
|
the mixture attains room temperature
|
Type
|
FILTRATION
|
Details
|
the solids are filtered
|
Type
|
WASH
|
Details
|
washed with an additional 50 ml
|
Type
|
CUSTOM
|
Details
|
The filtrate is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with two 50-ml
|
Type
|
WASH
|
Details
|
washed with 25-ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of saturated NaCl, 5% KOH, and saturated NaCl (X2), and then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Reduced-pressure evaporation of the solvent from the dried solution
|
Type
|
CUSTOM
|
Details
|
gives 13.9 grams (96.5%) of clear, colorless oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallizes
|
Type
|
CUSTOM
|
Details
|
Attempts to effect recrystallization
|
Name
|
|
Type
|
|
Smiles
|
P(OCC)(OCC)(SCS(=O)C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |